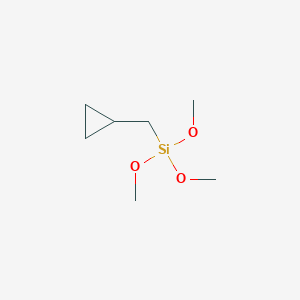
(Cyclopropylmethyl)(trimethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopropylmethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C7H16O3Si. It is a clear, colorless liquid that is used in various chemical applications, particularly as a silane coupling agent. The compound contains a cyclopropylmethyl group and three methoxy groups attached to a silicon atom, which makes it highly reactive and useful in a variety of chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(trimethoxy)silane typically involves the reaction of cyclopropylmethyl chloride with trimethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane. The general reaction can be represented as follows:
[ \text{Cyclopropylmethyl chloride} + \text{Trimethoxysilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically uses a fixed bed reactor where the reactants are continuously fed, and the product is collected. The use of catalysts such as nano-copper can enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions
(Cyclopropylmethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The cyclopropylmethyl group can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires appropriate nucleophiles or electrophiles depending on the desired product.
Major Products Formed
Hydrolysis: Forms silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Forms various substituted silanes depending on the reactants used.
科学研究应用
(Cyclopropylmethyl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silane coupling agents.
Biology: Utilized in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用机制
The primary mechanism of action of (Cyclopropylmethyl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, bonding organic materials to inorganic surfaces. The cyclopropylmethyl group provides additional reactivity, enabling further chemical modifications .
相似化合物的比较
Similar Compounds
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom but lacks the cyclopropylmethyl group.
Triethoxysilane: Similar to trimethoxysilane but with ethoxy groups instead of methoxy groups.
(3-Mercaptopropyl)trimethoxysilane: Contains a mercaptopropyl group instead of a cyclopropylmethyl group.
Uniqueness
(Cyclopropylmethyl)(trimethoxy)silane is unique due to the presence of the cyclopropylmethyl group, which imparts additional reactivity and allows for more diverse chemical modifications compared to other silanes. This makes it particularly useful in applications requiring strong adhesion and mechanical strength .
属性
CAS 编号 |
164074-35-5 |
|---|---|
分子式 |
C7H16O3Si |
分子量 |
176.28 g/mol |
IUPAC 名称 |
cyclopropylmethyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-8-11(9-2,10-3)6-7-4-5-7/h7H,4-6H2,1-3H3 |
InChI 键 |
GIAZMRFKAUCTFU-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CC1CC1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
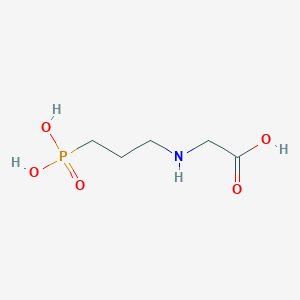

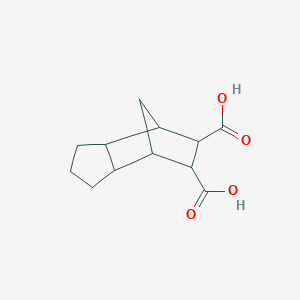

![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
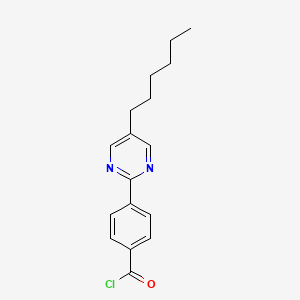

![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)

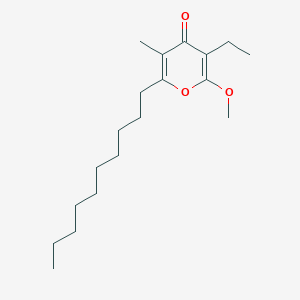
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
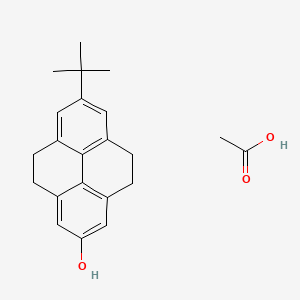
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
